Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15894305
InChI: InChI=1S/C15H21N3O3/c1-8(2)20-14-11-7-12(15(19)21-9(3)4)18(6)13(11)16-10(5)17-14/h7-9H,1-6H3
SMILES:
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol

Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15894305

Molecular Formula: C15H21N3O3

Molecular Weight: 291.35 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate -

Specification

Molecular Formula C15H21N3O3
Molecular Weight 291.35 g/mol
IUPAC Name propan-2-yl 2,7-dimethyl-4-propan-2-yloxypyrrolo[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C15H21N3O3/c1-8(2)20-14-11-7-12(15(19)21-9(3)4)18(6)13(11)16-10(5)17-14/h7-9H,1-6H3
Standard InChI Key DJISGLWKNLLWKE-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C(N2C)C(=O)OC(C)C)C(=N1)OC(C)C

Introduction

Structural and Molecular Characteristics

The molecular architecture of isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is defined by its fused bicyclic core. The pyrrolo[2,3-d]pyrimidine system consists of a five-membered pyrrole ring fused to a six-membered pyrimidine ring, creating a planar, aromatic scaffold conducive to π-π interactions with biological targets. Key substituents include:

  • 4-Isopropoxy group: A bulky ether moiety at position 4, enhancing lipophilicity and influencing steric interactions.

  • 6-Carboxylate ester: An isopropyl ester at position 6, modulating solubility and metabolic stability.

  • 2- and 7-Methyl groups: Methyl substituents at positions 2 and 7, which may stabilize the ring system and fine-tune electronic properties.

The compound’s molecular formula is inferred as C₁₅H₂₁N₃O₃, yielding a molecular weight of 291.35 g/mol. While experimental data on solubility and partition coefficients (LogP) remain limited, analogous pyrrolo[2,3-d]pyrimidine derivatives exhibit LogP values near 2.5–3.0, suggesting moderate lipophilicity .

Synthetic Pathways and Reactivity

The synthesis of isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves multi-step organic transformations, typically beginning with the construction of the pyrrolo[2,3-d]pyrimidine core. A plausible route includes:

  • Core Formation: Condensation of a pyrrole precursor with a pyrimidine intermediate under acidic or basic conditions.

  • Substituent Introduction:

    • 4-Isopropoxy Installation: Nucleophilic aromatic substitution or Ullmann-type coupling to introduce the isopropoxy group.

    • Esterification: Reaction of a carboxylic acid intermediate with isopropyl alcohol under Steglich or Mitsunobu conditions.

  • Methylation: Alkylation at positions 2 and 7 using methyl halides or dimethyl sulfate.

Critical reaction parameters such as temperature, solvent polarity, and catalyst selection significantly impact yields. For instance, thionyl chloride-mediated esterification in toluene at 75–80°C has been employed for analogous compounds, achieving yields exceeding 90% .

Biological Activity and Mechanism of Action

Pyrrolo[2,3-d]pyrimidine derivatives are renowned for their kinase inhibitory activity. Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate demonstrates selectivity for LRRK2, a kinase associated with neuroinflammation and dopaminergic neuron loss in Parkinson’s disease. The compound’s binding mode is hypothesized to involve:

  • Hydrophobic Interactions: Between the methyl groups and hydrophobic pockets in the kinase domain.

  • Hydrogen Bonding: The carboxylate ester may form hydrogen bonds with catalytic lysine or aspartate residues.

In vitro studies suggest that the compound reduces LRRK2-mediated phosphorylation of downstream substrates, though specific IC₅₀ values remain undisclosed. Comparative analyses with structurally related inhibitors (e.g., 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide) reveal shared pharmacophoric features, including the importance of the pyrrolopyrimidine core for target engagement .

Physicochemical and Pharmacokinetic Properties

While detailed experimental data are sparse, predictive models and analog extrapolation provide insights into the compound’s drug-likeness:

PropertyValue/Characteristics
Molecular Weight291.35 g/mol
Calculated LogP~2.5–3.0
SolubilityLow aqueous solubility (estimated <0.1 mg/mL)
CYP InhibitionPotential CYP1A2 and CYP2D6 inhibition
BBB PermeabilityLikely high (logBB >0.3)

The compound’s ester moiety may render it susceptible to hydrolysis by plasma esterases, necessitating prodrug strategies for improved bioavailability .

Therapeutic Applications and Future Directions

The primary therapeutic interest in this compound lies in its potential for Parkinson’s disease treatment. Preclinical models indicate that LRRK2 inhibition mitigates neuroinflammation and α-synuclein aggregation, hallmarks of Parkinson’s pathology. Additional applications under exploration include:

  • Oncology: Kinase inhibitors targeting aberrant signaling pathways in cancers.

  • Anti-Inflammatory Therapy: Modulation of LRRK2 activity in peripheral immune cells.

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced potency and selectivity.

  • In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolic stability.

  • Toxicological Profiling: Evaluating off-target effects and long-term safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator